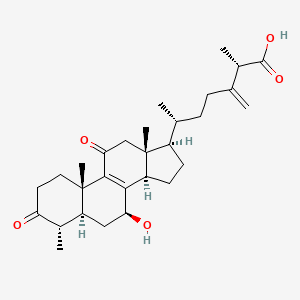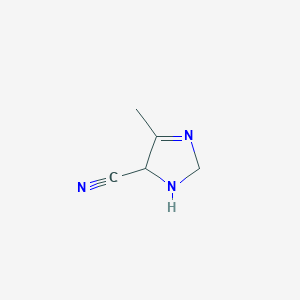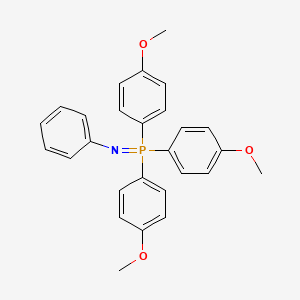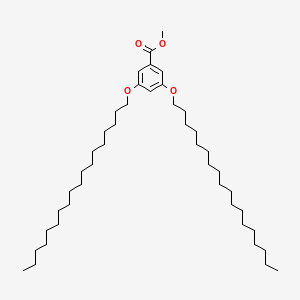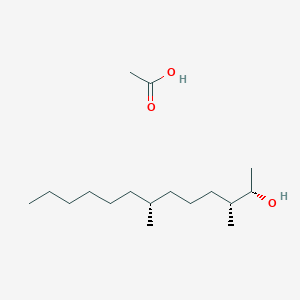
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is a compound that combines the properties of acetic acid and a specific stereoisomer of 3,7-dimethyltridecan-2-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol can be achieved through chiral synthesis methods. One approach involves the use of methyl-substituted chiral synthons in the synthesis of pine sawfly pheromones . The key steps include the transformation of esters into allyl halides via substituted cyclopropanols, followed by the application of specific reaction conditions to achieve the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of chiral synthesis and the use of specific reaction conditions can be scaled up for industrial applications, ensuring the production of the desired stereoisomer with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid [(1S,2S,3R,7R,9E,11E,14R,16R)-18-hydroxy-2-methoxy-7,14-dimethyl-5,13-dioxo-6,19-dioxabicyclo[14.3.0]nonadeca-9,11-dien-3-yl] ester .
- 2-{[(2S,3R,7R,13S)-2,7,13-Trihydroxy-3-(pentanoyloxy)octadecanoyl]amino}ethanesulfonic acid .
Uniqueness
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity, such as in the synthesis of chiral molecules and the study of stereoselective biochemical processes .
Propriétés
Numéro CAS |
163581-15-5 |
|---|---|
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2(3)4/h13-16H,5-12H2,1-4H3;1H3,(H,3,4)/t13-,14-,15+;/m1./s1 |
Clé InChI |
SUSBDSINFPKDEL-QRWISWEOSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CC(=O)O |
SMILES canonique |
CCCCCCC(C)CCCC(C)C(C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


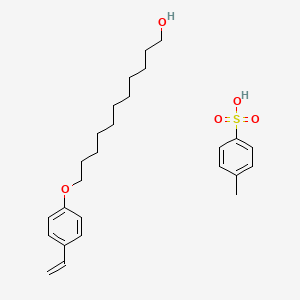



![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
